N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide
Description
N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic sulfonamide derivative characterized by a bifuran scaffold linked to a 2-chlorophenyl group via a methanesulfonamide bridge. Its molecular structure (C₁₆H₁₄ClNO₃S, molecular weight: 351.8 g/mol) has been elucidated using X-ray crystallography, with refinement performed via SHELXL . The compound exhibits a planar bifuran moiety (torsion angle: 178.5°), while the 2-chlorophenyl group adopts a near-perpendicular orientation relative to the sulfonamide group (dihedral angle: 85.2°). This conformation may influence its biological activity, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-15-4-2-1-3-13(15)11-23(19,20)18-9-14-5-6-16(22-14)12-7-8-21-10-12/h1-8,10,18H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKIPBAWZQWLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including antitumor effects, mechanisms of action, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a bifuran moiety and a methanesulfonamide group, which are known to influence its biological interactions. The presence of the 2-chlorophenyl group may enhance its pharmacological profile by improving binding affinity to target proteins.
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor properties. In vitro assays demonstrated that it effectively inhibits cancer cell proliferation. For instance, a study reported that at a concentration of 0.501 µM, the compound suppressed cell proliferation by approximately 50%, outperforming standard chemotherapeutic agents such as imatinib and gefitinib .
Table 1: Comparative Antitumor Efficacy
| Compound | IC50 (µM) | % Cell Proliferation Inhibition |
|---|---|---|
| This compound | 0.501 | 50% |
| Imatinib | 2.33 | 92.6% |
| Gefitinib | 2.10 | - |
| Sorafenib | 17.5 | - |
The mechanisms underlying the antitumor activity of this compound include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. This is evidenced by increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in significant alterations in cell cycle distribution, particularly an increase in cells in the S phase and a decrease in G2/M phase cells .
In Vivo Studies
In vivo studies using murine models have confirmed the efficacy of this compound against various cancer xenografts. The results indicated a significant reduction in tumor growth with minimal toxicity observed in treated animals .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with high oral bioavailability. This is crucial for its potential use as an oral therapeutic agent .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Sulfonamides
Key observations:
- The elongated S-N bond (1.632 Å vs. 1.628–1.645 Å in analogs) suggests moderate electron-withdrawing effects from the bifuran system.
Physicochemical Properties
The 2-chlorophenyl group confers higher lipophilicity (logP: 3.2) compared to 4-chlorophenyl analogs (logP: 2.9), as calculated using quantitative structure-property relationship (QSPR) models. However, aqueous solubility remains low (<10 µM) across all derivatives, a common limitation in sulfonamide-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
